Species-Origin Determines Potency Rank: SLIGRL (Mouse/Rat) vs. SLIGKV (Human) in Three Bioassays
The murine/rat tethered ligand sequence SLIGRL confers significantly higher PAR-2 agonist potency than the human sequence SLIGKV across multiple bioassay platforms. In a systematic study employing rat aorta (RA) relaxation, rat gastric longitudinal muscle (LM) contraction, and HEK293 cell calcium signalling, the potency rank order was consistently SLIGRL-NH₂ > SLIARL-NH₂ > SLIGKV-NH₂ > TLIGRL-NH₂ > SLAGRL-NH₂ [1]. Importantly, none of the PAR-2 activating peptides cross-activated PAR-1 in HEK cells, confirming that the observed potency differences reflect genuine PAR-2 pharmacophore requirements rather than off-target receptor engagement [1]. These data establish that SLIGRL-based peptides are the appropriate choice for rodent PAR-2 pharmacology, whereas SLIGKV-based peptides are suboptimal for rodent models.
| Evidence Dimension | Relative agonist potency across three bioassay systems (RA relaxation, LM contraction, HEK293 calcium) |
|---|---|
| Target Compound Data | SLIGRL-NH₂: rank 1 (most potent) in all three assay systems |
| Comparator Or Baseline | SLIGKV-NH₂: rank 3, potency equivalent to SLIARL-NH₂ (Ala substitution at position 4); TLIGRL-NH₂ (Thr substitution at position 1): rank 4, dramatically reduced activity; SLAGRL-NH₂ (Ala substitution at position 3): rank 5, dramatically reduced activity |
| Quantified Difference | Rank order: SLIGRL-NH₂ > SLIARL-NH₂ > SLIGKV-NH₂ > TLIGRL-NH₂ > SLAGRL-NH₂. Alanine substitution at position 3 (SLAGRL) caused dramatic reduction; threonine at position 1 (TLIGRL) also markedly reduced activity [1]. |
| Conditions | Rat aorta relaxation, rat gastric longitudinal muscle contraction, HEK293 cell calcium signal; peptides used as C-terminal amides |
Why This Matters
For rodent PAR-2 studies, SLIGRL-based peptides are necessary to achieve optimal potency; substituting SLIGKV (human sequence) introduces an unquantified loss of potency that varies by assay system.
- [1] Hollenberg MD, Saifeddine M, Al-Ani B, Kawabata A. Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides. Can J Physiol Pharmacol. 1997;75(7):832-841. View Source
